

# structure-activity relationship of ACTH (4-9) analogues

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Structure-Activity Relationship of ACTH (4-9) Analogues

## Introduction

Adrenocorticotrophic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland, primarily known for stimulating the adrenal cortex to release corticosteroids.[1][2] However, shorter fragments of ACTH, devoid of steroidogenic activity, have been shown to possess potent neurotrophic and behavioral effects.[3][4] Among these, the hexapeptide ACTH (4-9), with the sequence Met-Glu-His-Phe-Arg-Trp, has been a focal point of extensive research. This fragment is considered to contain the essential elements for the central nervous system (CNS) effects of the parent hormone.[4]

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency, stability, and therapeutic potential of this core sequence.[3] These efforts have led to the development of potent analogues such as ORG 2766 and Semax, which exhibit enhanced neuroprotective, regenerative, and cognitive-enhancing properties.[5][6] This guide provides a detailed overview of the SAR of ACTH (4-9) analogues, presenting quantitative data, experimental methodologies, and the underlying signaling pathways for an audience of researchers and drug development professionals.

## Core Structure and Key Modifications

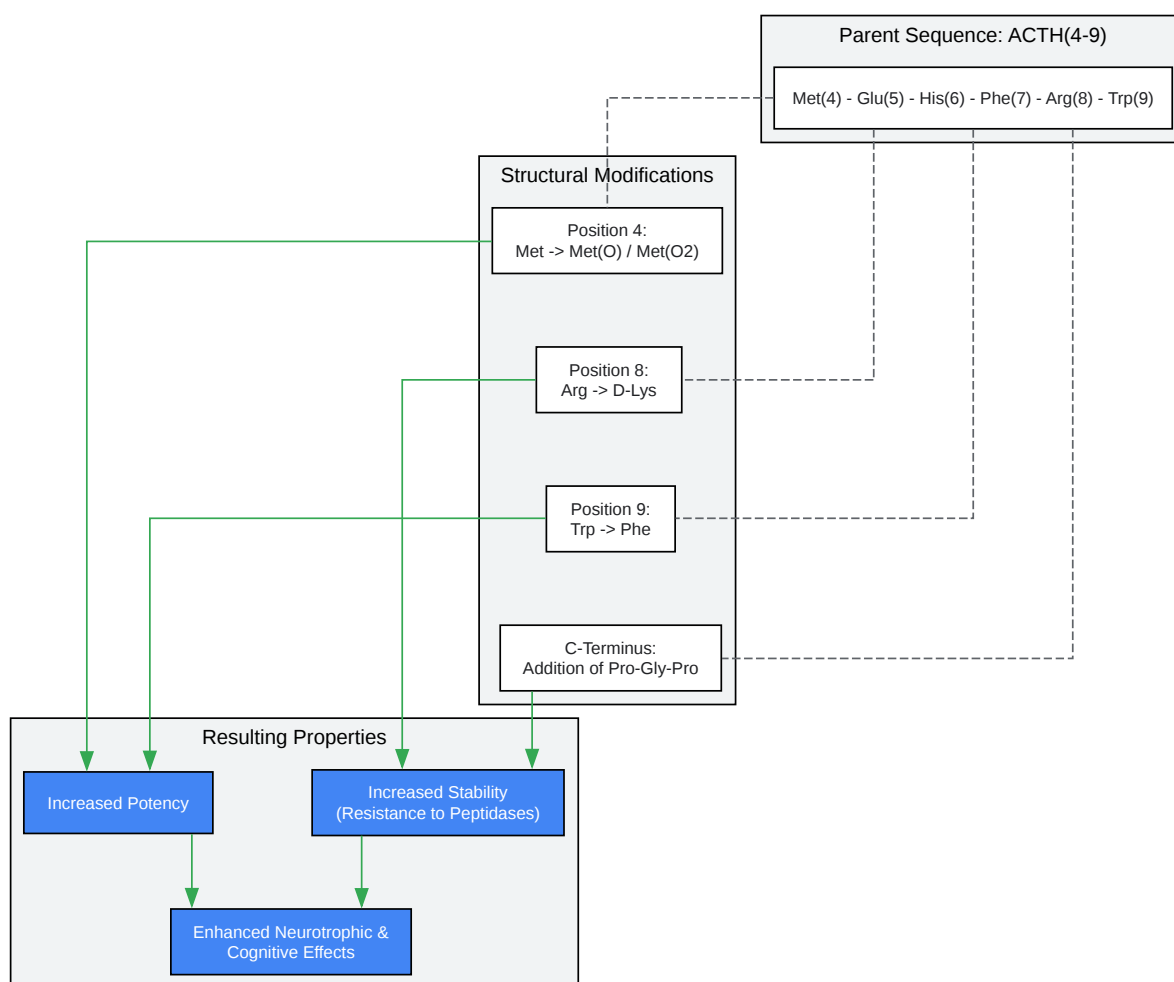
The native ACTH (4-9) sequence serves as the foundational template for synthetic analogues. SAR studies have systematically explored modifications at each position to enhance biological

activity, primarily by increasing resistance to enzymatic degradation and optimizing receptor interaction.

The most significant modifications include:

- Position 4 (Methionine): Oxidation of the methionine residue to its sulfoxide [Met(O)] or sulfone [Met(O<sub>2</sub>)] form.
- Position 8 (Arginine): Substitution with a D-amino acid, most notably D-Lysine, to increase stability.[\[7\]](#)
- Position 9 (Tryptophan): Replacement with Phenylalanine.[\[7\]](#)
- C-terminal Extension: Addition of a stabilizing sequence, such as the Pro-Gly-Pro (PGP) tripeptide found in Semax.[\[8\]](#)

These modifications, individually or in combination, have yielded analogues with potencies several orders of magnitude greater than the parent ACTH (4-10) fragment.[\[3\]](#)[\[7\]](#)



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**Caption:** General Structure-Activity Relationship Logic for ACTH(4-9) Analogues.

## Quantitative Data on Analogue Activity

The biological potency of ACTH (4-9) analogues has been quantified in various preclinical models. Modifications to the core structure have resulted in significant enhancements in activity, as summarized below.

### Table 1: Relative Potencies of ACTH (4-9) Analogues in Behavioral Assays

This table compares the potency of various analogues relative to the reference peptide ACTH (4-10) in a pole-jumping avoidance test, which measures the inhibition of extinction of a conditioned avoidance response.

Analogue Sequence	Modification(s) from ACTH(4-9) Core	Relative Potency (ACTH(4-10) = 1)	Reference(s)
Met-Glu-His-Phe-D-Lys-Trp	Arg(8) -> D-Lys	10 - 30	[7]
Met-Glu-His-Phe-D-Lys-Phe	Arg(8) -> D-Lys, Trp(9) -> Phe	30 - 100	[7]
Met(O)-Glu-His-Phe-D-Lys-Phe	Met(4) -> Met(O), Arg(8) -> D-Lys, Trp(9) -> Phe	~3,000	[7]
Met(O <sub>2</sub> )-Glu-His-Phe-D-Lys-Phe (ORG 2766)	Met(4) -> Met(O <sub>2</sub> ), Arg(8) -> D-Lys, Trp(9) -> Phe	~1,000	[7]
β-Ala-Glu-His-Phe-D-Lys-Phe	Met(4) -> β-Ala, Arg(8) -> D-Lys, Trp(9) -> Phe	300 - 1,000	[7]
Met-Glu-His-Phe-Pro-Gly-Pro (Semax)	Trp(9) replaced by Pro, C-terminal extension with Gly-Pro	Potent nootropic & neuroprotective effects	[8][9]
HOE 427	C-terminal modification of ORG 2766	~10 to 100 times more potent than ORG 2766	[5]
ORG 31433	C-terminal modification of ORG 2766	~10 to 100 times more potent than ORG 2766	[5][10]

**Table 2: Summary of Biological Effects of Key ACTH (4-9) Analogues**

Analogue	Experimental Model	Observed Effect(s)	Effective Dose Range	Reference(s)
ORG 2766	Sciatic nerve crush (rat)	Accelerated functional recovery	10 µg/kg/48 hr	[11]
Motor activity (rat)	"Normalizing" effect: decreased high activity, increased low activity	ED50: 0.01-0.03 µg/kg (s.c.)	[12]	
Passive avoidance (rat)	Facilitated passive avoidance behavior	0.5-5.0 ng/kg (s.c.)	[5]	
6-OHDA lesion (rat)	Accelerated functional recovery from motor hypoactivity	1.0-10.0 ng/kg (s.c.)	[5]	
Semax	Cerebral ischemia (rat)	Enhanced expression of BDNF, NGF, and TrkB mRNA	N/A (in vitro/ex vivo)	[8]
MPTP-induced neurotoxicity (rat)	Neuroprotective effects against dopaminergic system lesions	N/A	[6]	
Learning and memory (rat)	Improved performance in passive-avoidance and Morris water maze tasks	N/A	[13]	

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Stress-induced

memory

Protective effect

N/A

[13]

impairment (rat)

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## Experimental Protocols

The characterization of ACTH (4-9) analogues relies on a suite of standardized in vivo and in vitro experimental procedures.

## Peptide Synthesis

Analogues are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptides are confirmed by mass spectrometry and analytical HPLC.

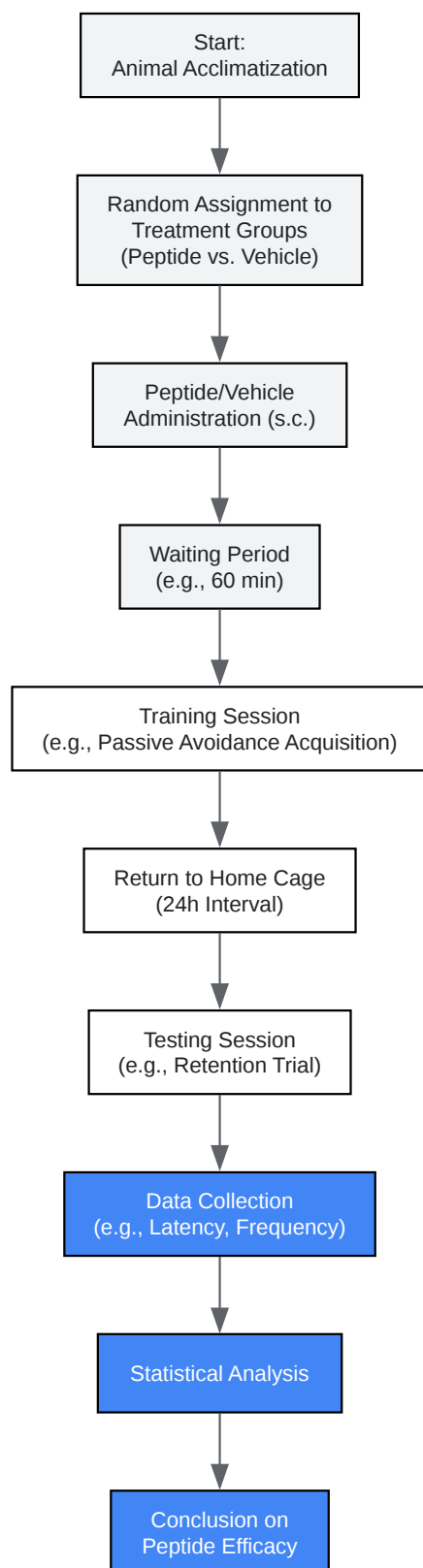
## In Vivo Behavioral Assays

This test assesses learning and memory in rodents.

- **Apparatus:** A two-compartment box with a light and a dark chamber, connected by an opening. The floor of the dark chamber is equipped with an electric grid.
- **Training (Acquisition Trial):** A rat is placed in the light compartment. When it enters the dark compartment, a mild, inescapable footshock is delivered.
- **Testing (Retention Trial):** 24 hours after training, the rat is again placed in the light compartment. The latency to enter the dark compartment is measured. Longer latencies indicate better memory of the aversive event.
- **Peptide Administration:** The test compound or vehicle is typically administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a specific time before the training or testing trial.[5]
- **Apparatus:** An open-field arena, often equipped with infrared beams to automatically track movement.

- Procedure: Rats are individually placed in the arena for a set duration.[\[12\]](#) The environment can be manipulated (e.g., light intensity) to influence activity levels.[\[12\]](#)
- Data Collection: Parameters such as total distance traveled, rearing frequency, and time spent in different zones of the arena are recorded.
- Peptide Administration: Peptides are administered s.c. prior to the test session to assess their effects on spontaneous motor activity.[\[12\]](#)





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**Caption:** Experimental Workflow for In Vivo Behavioral Assessment.

## Nerve Regeneration Model: Sciatic Nerve Crush

- **Surgery:** Under anesthesia, the sciatic nerve of a rat is exposed and crushed with fine forceps for a standardized duration.
- **Treatment:** Animals receive regular injections of the peptide analogue (e.g., ORG 2766, 10 µg/kg/48 hr) or saline, starting shortly after the surgery.[\[11\]](#)
- **Functional Assessment:** Recovery is monitored over several weeks using methods like walking track analysis (to assess gait), measurement of muscle contractile properties, and electrophysiological recordings of nerve conduction.[\[11\]](#)

## In Vitro Neuroprotection Assay

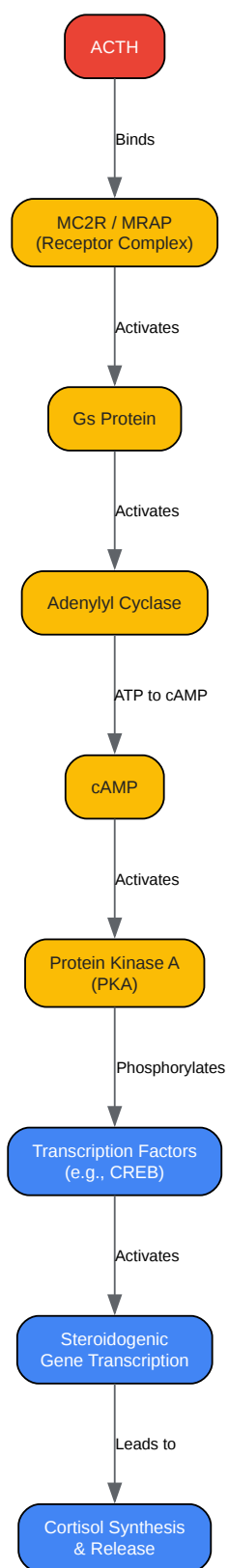
- **Cell Culture:** A neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) is cultured in a suitable medium and seeded into multi-well plates.[\[14\]](#)
- **Pre-treatment:** Cells are pre-incubated with various concentrations of the ACTH analogue for a defined period (e.g., 1-2 hours).
- **Induction of Cytotoxicity:** A neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, or 6-hydroxydopamine) is added to the culture medium.
- **Viability Assessment:** After a further incubation period (e.g., 24 hours), cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity. Increased viability in peptide-treated cells compared to controls indicates a neuroprotective effect.

## Signaling Pathways and Mechanisms of Action

While the parent ACTH peptide primarily signals through melanocortin receptors (MCRs) to stimulate steroidogenesis, the neurotrophic ACTH (4-9) analogues appear to operate through different and more complex mechanisms.

## Classical ACTH Signaling (for context)

Full-length ACTH binds to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells.<sup>[2][15]</sup> This interaction requires the presence of a melanocortin receptor accessory protein (MRAP).<sup>[15]</sup> The activated receptor couples to a Gs protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP).<sup>[1][15]</sup> cAMP then activates Protein Kinase A (PKA), which phosphorylates a cascade of downstream targets, ultimately leading to the increased transcription of steroidogenic enzymes and the synthesis and release of cortisol.<sup>[2][16]</sup>



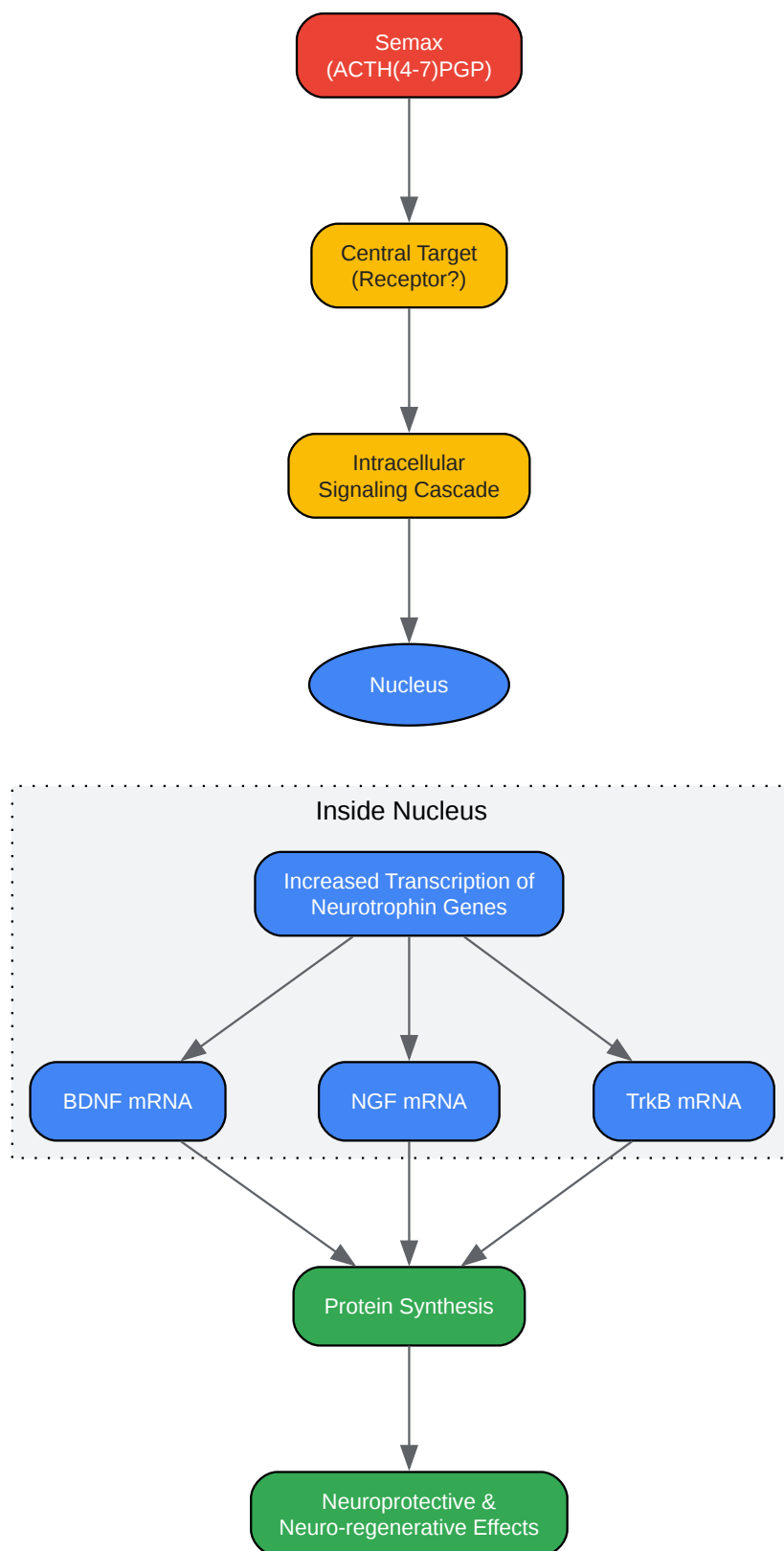
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**Caption:** Canonical ACTH Signaling Pathway for Steroidogenesis.

## Mechanisms of ACTH (4-9) Analogues

The neuroprotective effects of ACTH (4-9) analogues are largely independent of the adrenal glands and classical MCR signaling.

- **Receptor Interactions:** Potent analogues like ORG 2766 exhibit surprisingly low affinity for the known MCR subtypes (MC1R-MC5R).[17] This suggests that their primary mechanism of action may involve a yet-unidentified receptor system or non-receptor-mediated effects.[17]
- **Modulation of Other Neurotransmitter Systems:** There is evidence that ORG 2766 can modulate the activity of endogenous opioids and the NMDA-receptor system, which could contribute to its effects on attention and behavioral recovery after brain injury.[17] The "normalizing" effects of ORG 2766 on motor activity are blocked by the opioid antagonist naltrexone, implicating an opioid-mediated pathway.[12]
- **Upregulation of Neurotrophic Factors:** The analogue Semax has been shown to activate the transcription of genes for neurotrophins, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), as well as their receptors (e.g., TrkB).[8] This action likely underlies its pronounced neuroprotective and neuro-regenerative properties observed in models of cerebral ischemia.[8][13]



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- To cite this document: BenchChem. [structure-activity relationship of ACTH (4-9) analogues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8260325#structure-activity-relationship-of-acth-4-9-analogues]

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